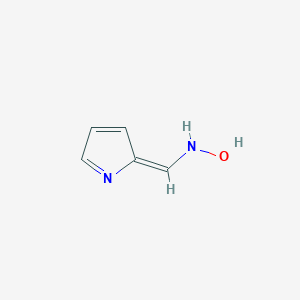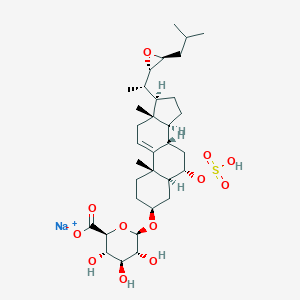
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” is a chemical compound. However, there is limited information available about this specific compound12345.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate phenyl derivative with a thiadiazole derivative678. However, the exact synthesis process for “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” is not explicitly mentioned in the literature. However, similar compounds often have complex structures involving aromatic rings and heteroatoms91011.Chemical Reactions Analysis
The chemical reactions involving “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds are often involved in various chemical reactions, including those related to their synthesis1112.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds often have specific physical and chemical properties, such as molecular weight, solubility, and reactivity1016.Aplicaciones Científicas De Investigación
-
Organic Synthesis and Medicinal Chemistry
- Application : 5-TMPBA and 5-tert-Butyl-2-methoxyphenyl isocyanate are used as building blocks in the synthesis of more complex organic molecules.
- Methods : These compounds are known for their reactivity with various functional groups to form urethane linkages.
- Results : These compounds could potentially be used in the synthesis of complex organic molecules, such as pharmaceuticals or functional materials.
-
Pharmaceutical Chemistry
- Application : 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide has been synthesized .
- Methods : The synthesis started with 2-methoxybenzohydrazide to form hydrazone which was then cyclized to oxadiazole and finally, treatment of oxadiazole with hydrazine hydrate afforded the final product .
- Results : The product was prepared with satisfactory yield and fully characterized by spectroscopy .
-
Biological Research
- Application : 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, its structural features suggest potential areas for further exploration.
- Methods : The oxazoline ring is a common functional group found in various biologically active molecules.
- Results : This compound could potentially be used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Safety And Hazards
The safety and hazards associated with “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds often have specific safety profiles and hazards associated with their handling and use17181920.
Direcciones Futuras
The future directions for research on “5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine” are not well-documented in the literature. However, similar compounds are often subjects of ongoing research, with potential applications in various fields21226.
Please note that the information provided is based on the available literature and may not be fully accurate or complete. For more detailed information, further research and consultation with experts in the field are recommended.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAPYAFRFHBTLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353696 |
Source


|
| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
28004-56-0 |
Source


|
| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)






